molecular formula C21H19N5O B1406875 (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide CAS No. 1613639-20-5

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

Cat. No.: B1406875
CAS No.: 1613639-20-5
M. Wt: 357.4 g/mol
InChI Key: WFKDWXLSSQIFDS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes an indazole ring, a pyridine ring, and a phenylacetamide group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Pyridine Ring Construction: The pyridine ring is often constructed via condensation reactions involving suitable precursors such as β-ketoesters or β-diketones.

    Amidation Reaction: The final step involves the coupling of the indazole and pyridine intermediates with phenylacetamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction parameters such as temperature, pressure, and solvent systems to accommodate larger quantities.

    Purification Techniques: Utilizing methods like recrystallization, chromatography, and distillation to achieve high-purity products.

    Automation and Process Control: Implementing automated systems and process controls to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sulfonating agents like sulfur trioxide for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide: The enantiomer of the compound with different stereochemistry.

    2-((5-(1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide: A similar compound lacking the methyl group on the indazole ring.

    2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-(4-methylphenyl)acetamide: A derivative with a methyl group on the phenyl ring.

Uniqueness

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide is unique due to its specific stereochemistry and the presence of both indazole and pyridine rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-13-18-10-15(7-8-19(18)26-25-13)16-9-17(12-23-11-16)24-20(21(22)27)14-5-3-2-4-6-14/h2-12,20,24H,1H3,(H2,22,27)(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKDWXLSSQIFDS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@H](C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

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